molecular formula C8H17NO2 B1394652 3-[(2-Ethoxyethoxy)methyl]azetidine CAS No. 1220031-14-0

3-[(2-Ethoxyethoxy)methyl]azetidine

Cat. No. B1394652
M. Wt: 159.23 g/mol
InChI Key: ASHAFLACIWEYLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines, which include 3-[(2-Ethoxyethoxy)methyl]azetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . They can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Molecular Structure Analysis

The molecular weight of 3-[(2-Ethoxyethoxy)methyl]azetidine is 159.23 g/mol. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .

Scientific Research Applications

Gene Expression Modulation

The compound 5-Aza-2′-deoxycytidine, also known as Decitabine, a deoxycytidine analog similar to 3-[(2-Ethoxyethoxy)methyl]azetidine, has been found to influence gene expression in various ways. It activates methylated and silenced genes through promoter demethylation. However, its impact on gene expression extends beyond this, affecting gene regulation through mechanisms that don't necessarily involve DNA demethylation. This context-dependent regulation of gene expression may explain the diverse responses observed in patients undergoing therapy with similar compounds (Seelan et al., 2018).

Glycosidase Inhibitory Activity

Azetidine iminosugars synthesized from D-glucose, similar in structure to 3-[(2-Ethoxyethoxy)methyl]azetidine, have shown significant potential in inhibiting glycosidase enzymes. For instance, one study found that a synthesized compound was a more potent amyloglucosidase inhibitor than miglitol, a standard drug used for this purpose. This discovery was supported by molecular docking studies, suggesting the potential of azetidine iminosugars in glycosidase inhibition (Lawande et al., 2017).

Chemical Reactivity and Stability

The reactivity of N-(Ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines, which share structural similarities with 3-[(2-Ethoxyethoxy)methyl]azetidine, has been explored, revealing intricate chemical behavior. For example, certain reactions result in the formation of two haloalkenes, showcasing the unique reactivity of azetidine derivatives. The observations from these studies provide insights into the nuanced chemical behavior of azetidine compounds (Marchand & Devasagayaraj, 1997).

Antioxidant and Antimicrobial Activity

Some azetidine derivatives have shown promising results in biological activity assays. For instance, Thiazolopyrimidine and Thiazolopyrimidothiazolopyrimidine derivatives synthesized via a series of reactions have demonstrated moderate to good antioxidant and antimicrobial activities. This indicates the potential of azetidine derivatives in developing new compounds with significant biological activity (Youssef & Amin, 2012).

Solvatochromic Probes

Azetidine derivatives have been used to develop highly fluorescent solvatochromic probes with exceptional capabilities. These probes can distinguish structurally relevant organic liquids and demonstrate significant photochemical stability, making them useful in various analytical applications (Liu et al., 2016).

Future Directions

Azetidines have been reported to have remarkable advances in their chemistry and reactivity . They have been used as motifs in drug discovery, polymerization, and chiral templates . This suggests that 3-[(2-Ethoxyethoxy)methyl]azetidine could also have potential future applications in these areas.

properties

IUPAC Name

3-(2-ethoxyethoxymethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-10-3-4-11-7-8-5-9-6-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHAFLACIWEYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Ethoxyethoxy)methyl]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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